Product packaging for Bis(9,9'-spirobifluoren-2-yl)sulfoxide(Cat. No.:CAS No. 824426-28-0)

Bis(9,9'-spirobifluoren-2-yl)sulfoxide

Cat. No.: B8465402
CAS No.: 824426-28-0
M. Wt: 678.8 g/mol
InChI Key: CVBVTDFTIPQJNI-UHFFFAOYSA-N
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Description

The Spirobifluorene Moiety: Fundamental Structural and Electronic Considerations in Organic Materials

The 9,9'-spirobifluorene (SBF) moiety is a highly valued building block in the design of organic functional materials, particularly for applications in organic electronics. ossila.com Its structure consists of two fluorene (B118485) units linked by a single, shared sp³-hybridized carbon atom. ossila.com This spiro-linkage forces the two extended π-systems of the fluorene units into a rigid, perpendicular arrangement. ossila.comsigmaaldrich.com

This orthogonal orientation has profound implications for the material's properties. Structurally, it creates a well-defined, three-dimensional architecture that disrupts intermolecular π-π stacking, which can lead to the formation of undesirable aggregates or excimers in the solid state. ossila.com This results in materials with good solubility in common organic solvents, high thermal stability, and high glass transition temperatures, contributing to the formation of stable, amorphous films—a crucial attribute for fabricating robust organic electronic devices. ossila.comresearchgate.net

Electronically, the perpendicular arrangement of the two fluorene units largely isolates their π-systems. sigmaaldrich.com This electronic decoupling is critical for achieving high triplet energies, a key requirement for host materials in efficient phosphorescent organic light-emitting diodes (PhOLEDs). The SBF core also possesses excellent and well-balanced charge transport properties. ossila.compku.edu.cn Furthermore, the electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned by chemical modification at various positions on the fluorene rings, making SBF a versatile scaffold for molecular engineering. uvigo.galresearchgate.net

Table 1: Properties of the 9,9'-Spirobifluorene Moiety

Property Description Significance in Organic Materials
Molecular Structure Two fluorene units joined by a central sp³-hybridized carbon, resulting in a rigid, orthogonal geometry. ossila.com Prevents π-stacking and excimer formation; promotes morphological stability and amorphous film formation. ossila.com
Thermal Stability Exhibits high glass transition temperatures (Tg) and decomposition temperatures. sigmaaldrich.comresearchgate.net Enhances the operational lifetime and reliability of electronic devices.
Solubility The non-planar structure enhances solubility in common organic solvents. sigmaaldrich.com Facilitates solution-based processing for device fabrication.
Electronic Properties The perpendicular fluorene units lead to electronic decoupling and a high triplet energy. Possesses good, non-dispersive charge transport capabilities. ossila.compku.edu.cn Ideal for use as host materials in PhOLEDs and as charge-transporting layers in various optoelectronic devices. acs.orgnih.gov
Tunability Electronic and optical properties can be precisely modified by attaching functional groups to the fluorene skeleton. uvigo.gal Allows for the rational design of materials with specific energy levels and emission colors.

Bis(9,9'-spirobifluoren-2-yl)sulfoxide: A Focus on its Distinctive Molecular Design and Research Significance

This compound represents a sophisticated molecular architecture that marries the desirable attributes of the SBF scaffold with the unique features of the sulfoxide (B87167) linker. The molecule consists of two bulky, rigid SBF units connected at their respective 2-positions through a central sulfoxide bridge. This design is distinctive for several key reasons.

The research significance of this compound lies at the intersection of materials science and stereochemistry. The combination of the high triplet energy and thermal stability of the SBF units with the polarity of the sulfoxide linker makes it a compelling candidate for investigation as a host material in organic electronics. The sulfoxide group could potentially fine-tune charge injection and transport properties within a device. Furthermore, the introduction of a stereocenter, even in a meso compound, opens avenues for studying the impact of local chirality on solid-state packing and morphology.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound would likely be multi-faceted, targeting a comprehensive understanding of its synthesis, properties, and potential applications. The primary objectives would include:

Synthesis and Characterization: A foundational objective would be the development of an efficient and scalable synthetic route to the molecule. This would be followed by thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and study its solid-state packing.

Photophysical and Electrochemical Analysis: A key research goal would be to quantify the compound's electronic and optical properties. This involves measuring its UV-Vis absorption and photoluminescence spectra, determining its fluorescence quantum yield, and using cyclic voltammetry to establish its HOMO and LUMO energy levels. These data are essential for assessing its suitability for optoelectronic applications.

Computational Modeling: Theoretical studies, likely using density functional theory (DFT), would be employed to model the molecule's geometry, electronic structure, and molecular orbital distributions. pku.edu.cn Such calculations would provide deeper insight into the interaction between the SBF units and the sulfoxide bridge and help rationalize the experimental findings.

Device Prototyping and Evaluation: A major objective would be to incorporate this compound into prototype optoelectronic devices, such as OLEDs. By fabricating and testing devices where the compound serves as a host or charge-transporting material, researchers could evaluate its performance and establish crucial structure-property relationships. This would elucidate how the unique spirobifluorene-sulfoxide architecture translates into tangible device metrics like efficiency, brightness, and operational stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H30OS B8465402 Bis(9,9'-spirobifluoren-2-yl)sulfoxide CAS No. 824426-28-0

Properties

CAS No.

824426-28-0

Molecular Formula

C50H30OS

Molecular Weight

678.8 g/mol

IUPAC Name

2-(9,9'-spirobi[fluorene]-2-ylsulfinyl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C50H30OS/c51-52(31-25-27-39-37-17-5-11-23-45(37)49(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H

InChI Key

CVBVTDFTIPQJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)S(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Bis 9,9 Spirobifluoren 2 Yl Sulfoxide Compounds

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. For Bis(9,9'-spirobifluoren-2-yl)sulfoxide, the spectra are dominated by the signals from the spirobifluorene backbone, with a key vibration corresponding to the sulfoxide (B87167) S=O bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the spirobifluorene framework is characterized by several distinct regions. The aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ range. Multiple sharp bands corresponding to the aromatic C=C ring stretching vibrations appear in the 1600–1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, are found below 900 cm⁻¹.

The most diagnostic feature for this compound is the S=O stretching vibration. In diaryl sulfoxides, this is a strong and sharp absorption band typically located in the 1060–1040 cm⁻¹ region. The exact position of this band is sensitive to the electronic environment, but for a diaryl sulfoxide like the title compound, it is expected to be a prominent feature.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of the spirobifluorene core shows strong peaks for the symmetric ring stretching modes of the aromatic rings, particularly around 1600 cm⁻¹. The C-H stretching vibrations are also visible between 3000 and 3100 cm⁻¹. Due to the absence of a CH₂ group at the spiro center, the characteristic methylene (B1212753) stretching vibrations (2900–3000 cm⁻¹) seen in fluorene (B118485) are absent. The S=O stretch in Raman spectra is generally weaker than in FTIR but can still be identified.

Vibrational ModeTypical FTIR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium-Strong
Aromatic C=C Stretch1600 - 1450~1600Medium-Strong (FTIR), Strong (Raman)
Sulfoxide (S=O) Stretch1060 - 10401060 - 1040Strong (FTIR), Weak-Medium (Raman)
C-H Out-of-Plane Bend< 900-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms, which is essential for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would display a complex set of signals exclusively in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the spirobifluorene units attached to the sulfoxide group would show distinct chemical shifts and coupling patterns compared to the protons on an unsubstituted SBF molecule. The protons ortho and meta to the sulfoxide group would be the most affected, with their signals shifted due to the electronic influence of the S=O group. The complex overlapping of these aromatic signals would require advanced 2D NMR techniques for complete assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key structural information. The most characteristic signal for a 9,9'-spirobifluorene derivative is that of the spiro carbon (C9/C9'). This quaternary carbon typically appears at a chemical shift of approximately 65-66 ppm. nih.govrsc.org The aromatic region of the spectrum (typically 120-155 ppm) would be highly complex, showing numerous signals for the non-equivalent carbon atoms of the two fluorene moieties within each SBF unit. The carbon atom directly bonded to the sulfur atom (C2) would be significantly influenced by the sulfoxide group, as would the other carbons in its vicinity.

NucleusStructural UnitExpected Chemical Shift (ppm)Key Features
¹HAromatic Protons7.0 - 8.0Complex multiplets due to multiple non-equivalent protons.
¹³CSpiro Carbon (C9/C9')~65 - 66Single, sharp quaternary carbon signal, highly diagnostic. nih.govrsc.org
¹³CAromatic Carbons120 - 155Numerous signals corresponding to the many non-equivalent aromatic carbons.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Electroluminescence)

The electronic properties of this compound are governed by the π-conjugated systems of the fluorene units. The spiro-linkage holds the two fluorene moieties in an orthogonal arrangement, which largely isolates their π-systems electronically.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to be dominated by spin-allowed π-π* transitions localized on the spirobifluorene moieties. nih.gov In solution, spirobifluorene derivatives typically show strong absorption bands in the UV region, often between 270 and 350 nm. nih.govacs.org The presence of the sulfoxide linker is not expected to dramatically shift the main absorption bands compared to the parent SBF, as it does not extend the π-conjugation across the two SBF units.

Fluorescence: Many spirobifluorene derivatives are highly fluorescent. acs.org Upon excitation into their absorption bands, they exhibit strong emission, often in the blue region of the spectrum. nih.gov The rigid spiro-structure prevents non-radiative decay pathways and suppresses the formation of excimers in the solid state, leading to high photoluminescence quantum yields (PLQY). For this compound, fluorescence would originate from the locally excited states of the SBF units.

Electroluminescence: Spirobifluorene derivatives are widely used as emitters or host materials in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and high fluorescence efficiency. rsc.orgelsevierpure.com Some donor-acceptor spirobifluorene structures have been shown to exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance device efficiency. rsc.orgrsc.orgnih.gov While the title compound does not have a strong intrinsic donor-acceptor character, its high fluorescence quantum efficiency would make it a candidate for use in electroluminescent devices.

PropertyTypical Wavelength Range (nm)TransitionNotes
UV-Vis Absorption (λ_abs)270 - 350π-πDominated by the spirobifluorene chromophore. nih.gov
Fluorescence (λ_em)350 - 450π-πTypically strong blue emission with high quantum yield. acs.orgnih.gov
ElectroluminescenceDevice Dependant-High potential for use in OLEDs due to structural rigidity and high PLQY. rsc.org

Crystallographic Analysis (Single-Crystal X-ray Diffraction) for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, its key structural features can be predicted based on analyses of related compounds.

The structure would confirm the hallmark feature of the spirobifluorene core: the two fluorene planes are held in a nearly perpendicular orientation by the central sp³-hybridized spiro-carbon atom. vanderbilt.edu The analysis of other sulfoxide-containing molecules shows that the geometry around the sulfur atom is pyramidal. bruceryandontexist.net The S=O bond distance in diaryl sulfoxides is typically around 1.50 Å, and the C-S-C bond angle is generally in the range of 94-101°. bruceryandontexist.net The crystal packing would be influenced by weak intermolecular interactions, such as C-H···π and potential C-H···O interactions involving the sulfoxide oxygen.

Electrochemical Characterization (Cyclic Voltammetry, ESR) for Redox Properties

Electrochemical methods are used to investigate the oxidation and reduction properties of a molecule, providing information on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic Voltammetry (CV): The cyclic voltammogram of this compound is expected to show redox processes associated with the spirobifluorene units. Spirobifluorene itself is electrochemically stable, but derivatives can be designed to have specific redox properties. mdpi.com The oxidation and reduction would likely occur on the electron-rich fluorene rings. Because the two SBF units are electronically isolated by the sulfoxide bridge, they are expected to behave largely independently. The CV of a related spiro-linked bisanthracene compound showed two closely spaced, reversible one-electron transfers for both oxidation and reduction, indicating weak interaction between the two redox centers. nih.gov A similar behavior might be expected for the title compound. The sulfoxide group itself is generally redox-inactive within the typical potential windows used for organic materials.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is used to study species with unpaired electrons, such as radical cations or anions formed during electrochemical processes. If the oxidation or reduction of this compound is reversible, ESR could be used to characterize the resulting radical ions. The hyperfine coupling pattern in the ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the spirobifluorene framework.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

The 9,9'-spirobifluorene scaffold is inherently chiral, belonging to the D₂ point group when unsubstituted. acs.org Substitution at the 2-positions, as in this compound, preserves this chirality. Therefore, the compound can exist as a pair of enantiomers (R and S).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. For chiral spirobifluorene derivatives, the CD spectrum can be used to determine the absolute configuration of the spiro center. rsc.org The two orthogonal chromophores of the spirobifluorene system can interact through space, leading to a phenomenon known as exciton (B1674681) coupling. This coupling results in characteristic split CD signals (a "couplet") in the region of the π-π* electronic transitions. rsc.org The sign of this couplet (positive or negative) can be directly related to the absolute stereochemistry (R or S) at the spiro center. rsc.orgrsc.org Therefore, if this compound were resolved into its individual enantiomers, CD spectroscopy would be a powerful tool to confirm their enantiomeric purity and assign their absolute configuration.

Computational Chemistry and Theoretical Modeling of Bis 9,9 Spirobifluoren 2 Yl Sulfoxide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the process of finding the most stable three-dimensional structure of the Bis(9,9'-spirobifluoren-2-yl)sulfoxide molecule. This involves calculating the potential energy surface of the molecule to identify its lowest energy conformers. No published studies detailing the optimized geometry or conformational landscape of this specific sulfoxide (B87167) compound were found.

Electronic Structure Analysis (HOMO/LUMO Energy Levels, Band Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties, such as its reactivity and its potential use in electronic devices. The energy difference between the HOMO and LUMO levels determines the electronic band gap. No specific data on the HOMO-LUMO energies or the band gap for this compound has been reported in the searched scientific literature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are often employed to predict spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the experimental characterization of a compound. However, no such predictive data for this compound could be located.

Spin Density Distribution and Radical Species Studies

Investigations into the spin density distribution are relevant when studying the radical ions of a molecule. This analysis helps to understand the delocalization of the unpaired electron, which is important for applications in areas like organic electronics and spintronics. There are no available studies on the spin density distribution or radical species of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a method of choice for studying the behavior of molecules in their electronically excited states. It is instrumental in understanding photophysical processes like absorption and emission of light.

Excitation Energies and Emission Wavelength Predictions

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and the energies of emission from excited states (fluorescence and phosphorescence). This information is vital for designing materials for applications such as organic light-emitting diodes (OLEDs). No published data on the calculated excitation energies or predicted emission wavelengths for this compound were found.

Investigation of Charge Transfer Characteristics

Theoretical modeling provides significant insights into the intramolecular charge transfer (ICT) properties of complex organic molecules like this compound. The molecule's architecture, featuring two bulky, orthogonal 9,9'-spirobifluorene (SBF) moieties linked by a central sulfoxide group, suggests a unique electronic landscape. The SBF core is known for its rigid, three-dimensional structure that disrupts full π-conjugation between the two fluorene (B118485) units, while still allowing for through-space electronic interactions. rsc.org

In this specific compound, the sulfoxide group (>S=O) acts as a potent electron-accepting unit, connected to the electron-donating SBF scaffolds. This arrangement establishes a donor-acceptor (D-A) type structure. Computational studies on analogous D-A systems incorporating the SBF core have shown that photoexcitation can induce a significant transfer of electron density from the donor (SBF) to the acceptor. conicet.gov.ar

For this compound, Density Functional Theory (DFT) calculations would likely predict that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-rich spirobifluorene units. conicet.gov.ar Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the electron-deficient sulfoxide group and the adjacent fluorenyl rings. nih.gov This spatial separation of the frontier molecular orbitals is a hallmark of an effective ICT state upon excitation. conicet.gov.ar The degree of this charge transfer can be quantified by calculating the charge distribution in both the ground and excited states. The rigid, spiro-linked nature of the SBF units plays a critical role, as it holds the donor and acceptor components in a nearly orthogonal arrangement, which can facilitate through-space charge transfer rather than a purely through-bond mechanism. acs.org

The table below presents typical calculated frontier orbital energies for related spirobifluorene derivatives with different functional groups, illustrating how donor/acceptor moieties influence the electronic levels. While specific data for the sulfoxide derivative is not available, these examples demonstrate established trends.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Primary Orbital Localization
SBF with Carbazole Donor (Cz-PSF)-5.40-2.253.15HOMO on Carbazole, LUMO on SBF
SBF with Phenoxazine Donor (SBF-PXZ)-5.18-2.103.08HOMO on Phenoxazine, LUMO on SBF
SBF with Diphenyltriazine Acceptor (SBFTrz)-6.21-2.853.36HOMO on SBF, LUMO on Triazine

Data adapted from studies on analogous spirobifluorene compounds for illustrative purposes. rsc.orgrsc.orgdongguk.edu

Theoretical Insights into Electron-Withdrawing and Electron-Transporting Properties

The sulfoxide functional group is recognized as a powerful electron-withdrawing group due to the high electronegativity of the oxygen atom. nih.gov In the context of this compound, this property is central to its predicted electronic behavior. Theoretical calculations on aromatic sulfoxides consistently show that the S=O moiety lowers the energy levels of the frontier molecular orbitals, particularly the LUMO. nih.gov This reduction in LUMO energy enhances the electron affinity of the molecule, making it a more effective electron acceptor and facilitating electron injection in electronic devices.

The electron-transporting properties of a material are influenced by both its intramolecular characteristics (electron affinity, reorganization energy) and intermolecular packing in the solid state. The spirobifluorene core contributes favorably to these properties. Its bulky, rigid, and non-planar structure can disrupt dense π-π stacking, which helps to maintain high morphological stability and prevent excimer formation in thin films. Materials based on SBF have been shown to form stable amorphous glasses with high glass transition temperatures. dongguk.edu

From a theoretical standpoint, the electron mobility can be modeled using approaches like Marcus theory, which depends on two key parameters: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy. arxiv.org

Reorganization Energy: This is the energy required for the molecule's geometry to relax from its neutral-state equilibrium to the anion-state equilibrium upon accepting an electron. The rigid spirobifluorene framework is beneficial as it limits significant geometric changes during redox processes, which can lead to lower reorganization energies and, consequently, higher charge mobility.

Electronic Coupling: While the bulky nature of SBF can prevent strong π-stacking, the presence of two orthogonal fluorene systems provides multiple potential pathways for intermolecular electronic interactions. rsc.org The sulfoxide group, being polar, would also influence the solid-state packing and intermolecular electronic coupling.

Computational modeling predicts that the combination of the SBF core's structural rigidity and the sulfoxide group's strong electron-withdrawing nature would make this compound a promising candidate for an electron-transport material. rsc.orgnih.gov The deepened LUMO level would facilitate electron injection and transport, while the SBF scaffold would ensure good thermal and morphological stability. nih.gov

Structure Property Relationships and Molecular Engineering in Bis 9,9 Spirobifluoren 2 Yl Sulfoxide Systems

Correlation Between Molecular Architecture and Optoelectronic Performance

The optoelectronic performance of materials based on bis(9,9'-spirobifluoren-2-yl)sulfoxide is intrinsically linked to their molecular architecture. The spirobifluorene unit, a well-established building block in organic electronics, provides a rigid and sterically demanding framework. unimi.itresearchgate.net This rigidity helps to prevent intermolecular interactions such as π-π stacking, which can lead to quenching of fluorescence in the solid state. unimi.itresearchgate.net The orthogonal arrangement of the fluorene (B118485) moieties in the spirobifluorene core also contributes to maintaining a high triplet energy, a critical factor for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).

The introduction of the sulfoxide (B87167) group as a linker between the two spirobifluorene units can significantly influence the electronic properties of the molecule. The sulfoxide group is known to be electron-withdrawing, which can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the sulfur atom in a sulfoxide is a stereocenter when the two substituents are different, leading to the possibility of chirality. This chirality can, in turn, affect the molecular packing in the solid state and influence charge transport properties.

The 9,9'-spirobifluorene unit is inherently chiral, existing as two enantiomers. While the synthesis of spirobifluorene derivatives often results in a racemic mixture, the separation of these enantiomers and the study of their individual effects on device performance is an emerging area of research. The stereochemistry of the spirobifluorene core can influence the morphology of thin films, which is a critical factor for device efficiency and stability. A well-defined stereochemistry can lead to more ordered molecular packing, which may enhance charge mobility. However, in the context of amorphous films, which are common in OLEDs, the presence of a racemic mixture can be advantageous in preventing crystallization and maintaining morphological stability over the device's lifetime.

The rigid, propeller-like structure of spirobifluorene derivatives effectively suppresses the formation of aggregates and excimers, which are detrimental to the luminescent properties of organic materials in the solid state. ossila.com This is due to the steric hindrance provided by the orthogonal fluorene units, which prevents close co-facial π-π interactions between adjacent molecules. As a result, materials incorporating the spirobifluorene scaffold often exhibit high fluorescence quantum yields in the solid state, a desirable characteristic for emissive materials in OLEDs.

The sulfoxide group in this compound introduces a chiral center at the sulfur atom, in addition to the inherent chirality of the spirobifluorenyl moieties. This dual chirality can lead to the formation of diastereomers with distinct photophysical and electronic properties. The chirality of the sulfoxide can influence the intermolecular interactions and the packing of the molecules in the solid state, which in turn can have a profound impact on charge transport. acs.orgnih.gov

Recent studies on chiral organic semiconductors have demonstrated the phenomenon of chirality-induced spin selectivity (CISS), where the transport of electrons through a chiral molecule is dependent on the electron's spin. nih.gov This effect could have significant implications for the performance of organic electronic devices, including OLEDs and organic spintronic devices. While specific studies on the impact of sulfoxide chirality in this compound are not yet prevalent, it is an area of active research with the potential to unlock new functionalities. The dipole moment associated with the sulfoxide bond can also influence the local electric field and affect charge injection and transport barriers within a device.

Modulation of Electronic Properties through Substituent Effects

The electronic properties of this compound can be finely tuned by introducing various substituent groups onto the spirobifluorene backbone. The position and electronic nature of these substituents can significantly alter the HOMO and LUMO energy levels, the charge injection barriers, and the emission color of the material. nih.govresearchgate.net

For instance, attaching electron-donating groups, such as alkyl or alkoxy groups, to the spirobifluorene core would be expected to raise the HOMO energy level, facilitating hole injection from the anode. Conversely, the introduction of electron-withdrawing groups, such as cyano or trifluoromethyl groups, would lower the LUMO energy level, improving electron injection from the cathode. By strategically placing different substituents on the two spirobifluorene units, it is possible to create a molecule with a built-in electronic asymmetry, which could be beneficial for charge separation and transport.

The following table illustrates the general effect of different types of substituents on the electronic properties of aromatic compounds, which can be extrapolated to the this compound system.

Substituent TypeExample GroupsEffect on HOMO LevelEffect on LUMO Level
Electron-Donating-CH₃, -OCH₃, -N(CH₃)₂IncreaseMinimal Change
Electron-Withdrawing-CN, -NO₂, -CF₃Minimal ChangeDecrease
Halogens-F, -Cl, -BrDecreaseDecrease

This table provides a qualitative prediction of substituent effects based on general principles of organic electronics.

Relationship Between Molecular Rigidity and Amorphous State Stability

The rigid and bulky nature of the spirobifluorene unit is a key factor in promoting the formation of stable amorphous glasses. ossila.com In the solid state, organic molecules used in OLEDs are typically in an amorphous thin film form. The stability of this amorphous state is crucial for the longevity of the device, as crystallization can lead to the formation of grain boundaries that act as traps for charge carriers and quenching sites for excitons, ultimately degrading device performance.

Investigation of Intermolecular Interactions and Aggregation Behavior

The unique three-dimensional structure of spirobifluorene-based molecules plays a critical role in controlling intermolecular interactions and preventing aggregation. unimi.itresearchgate.net The orthogonal orientation of the two fluorene units creates significant steric hindrance, which effectively disrupts the close packing of molecules that can lead to detrimental π-π stacking interactions. unimi.itresearchgate.net These interactions are a common cause of luminescence quenching in the solid state for many planar aromatic molecules.

The suppression of aggregation is a key advantage of using spirobifluorene-based materials in OLEDs, as it allows for the maintenance of high photoluminescence quantum yields in thin films. The sulfoxide group, with its polar nature, may introduce specific dipole-dipole interactions that could influence molecular packing. However, the dominant steric hindrance from the spirobifluorene units is expected to prevent strong, luminescence-quenching aggregation. The study of the crystal structure of closely related spirobifluorene compounds can provide valuable insights into the likely packing motifs and intermolecular interactions in this compound. researchgate.netresearchgate.netrsc.orgnih.gov

Design Principles for Tunable Solubilities and Processability

Good solubility in common organic solvents is a prerequisite for the solution-based fabrication of large-area and low-cost OLED displays and lighting panels. The non-planar and bulky structure of the spirobifluorene unit generally imparts excellent solubility to its derivatives. ossila.com This is in stark contrast to many planar polycyclic aromatic hydrocarbons, which often suffer from poor solubility due to strong intermolecular forces.

The processability of this compound can be further tailored by the introduction of appropriate functional groups. For example, the attachment of long alkyl or alkoxy chains to the spirobifluorene core can significantly enhance solubility in a range of organic solvents. For applications requiring water solubility, such as in bio-imaging or sensing, the incorporation of polar or ionizable groups can be explored. rsc.org The ability to tune the solubility and processability through molecular design makes this compound a highly versatile material for a variety of organic electronic applications.

Advanced Applications in Organic Electronic Devices

Hole-Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs)

The unique spiro structure of Bis(9,9'-spirobifluoren-2-yl)sulfoxide, characterized by two fluorene (B118485) units linked by a common spiro-carbon atom, imparts a high glass transition temperature and morphological stability, which are crucial for the longevity and reliability of OLED devices. The sulfoxide (B87167) group introduces polarity and influences the electronic properties of the molecule, making it a subject of interest for hole-transporting applications.

Performance in Phosphorescent OLEDs (PhOLEDs)

While specific performance data for this compound as a hole-transporting material (HTM) in phosphorescent OLEDs (PhOLEDs) is not extensively documented in publicly available literature, the broader class of spirobifluorene-based HTMs has demonstrated significant potential. For instance, derivatives of spirobifluorene have been shown to facilitate efficient hole injection and transport, leading to high-performance PhOLEDs. The high triplet energy of the spirobifluorene core is a key advantage, as it helps to confine the triplet excitons within the emissive layer, preventing energy loss and enhancing the device's quantum efficiency.

In a study of related spirobifluorene-based HTMs, devices incorporating these materials have shown impressive results. For example, a green PhOLED utilizing a spirobifluorene-based HTM achieved a maximum external quantum efficiency (EQE) of 24.7%, a current efficiency of 89.8 cd/A, and a power efficiency of 94.2 lm/W. researchgate.net Similarly, a red PhOLED with a spirobifluorene derivative as the HTM exhibited a maximum EQE of 34.7%, a current efficiency of 41.1 cd/A, and a power efficiency of 46.4 lm/W, with very low efficiency roll-off. researchgate.net These findings highlight the potential of the spirobifluorene scaffold in designing efficient HTMs for PhOLEDs. The introduction of a sulfoxide group in this compound is expected to modulate the HOMO level and hole mobility, which could be beneficial for optimizing charge balance within the device.

Table 1: Performance of a Spirobifluorene-based HTM in Green and Red PhOLEDs

Device ColorMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
Green24.789.894.2
Red34.741.146.4

Note: Data for a related spirobifluorene derivative, not this compound. researchgate.net

Utilization in Thermally Activated Delayed Fluorescence (TADF) OLEDs

The application of this compound in Thermally Activated Delayed Fluorescence (TADF) OLEDs is an area of active research. The high triplet energy of spirobifluorene-based materials makes them suitable as hosts or HTMs in TADF devices, where efficient reverse intersystem crossing (RISC) from the triplet to the singlet state is crucial for high efficiency. A high triplet energy in the HTL is necessary to prevent the back-transfer of triplet energy from the TADF emitter.

Research on spiro-configured TADF emitters has demonstrated their potential for achieving high quantum efficiencies. beilstein-journals.org For instance, a spiro-based TADF emitter in a sky-blue to green emitting OLED achieved a maximum EQE of up to 23%. beilstein-journals.org While this data is not for this compound specifically, it underscores the promise of the spiro architecture in the context of TADF technology. The polar sulfoxide group could potentially influence the energy levels and interactions with TADF emitters, which warrants further investigation.

Integration into Solution-Processable Devices

The development of solution-processable OLEDs is a key goal for reducing manufacturing costs and enabling large-area device fabrication. The solubility of the material is a critical factor for its integration into such devices. While specific studies on the solution-processability of this compound are limited, the spirobifluorene core is known to enhance the solubility of molecules due to its three-dimensional structure, which can disrupt intermolecular packing.

Solution-processed OLEDs using spirobifluorene-containing polymers as the hole-transporting layer have been successfully fabricated, demonstrating the feasibility of incorporating this structural motif into solution-based processes. mdpi.com Further functionalization of the spirobifluorene core, such as the introduction of the sulfoxide group, can be used to tune the solubility in common organic solvents, potentially making this compound a candidate for solution-processed OLEDs.

Electron-Acceptor Hosts in Light-Emitting Devices

This compound has been investigated as a polar electron-acceptor host material, particularly for blue phosphorescent emitters. The electron-withdrawing nature of the sulfoxide group, combined with the high triplet energy of the spirobifluorene framework, makes this compound a promising candidate for this application.

High-Triplet-Energy Hosts for Blue Phosphorescent Emitters

Achieving stable and efficient blue phosphorescence is a significant challenge in OLED technology. The host material plays a critical role in this context, as it must possess a triplet energy higher than that of the blue emitter to prevent back energy transfer and ensure efficient light emission. Spirobifluorene derivatives are known for their high triplet energies due to the sp³-hybridized carbon atom that disrupts the π-conjugation between the two fluorene units.

Research has shown that fluorinated 9,9'-spirobifluorene derivatives can act as excellent host materials for blue fluorescent OLEDs, exhibiting high external quantum efficiencies. researchgate.net For phosphorescent emitters, the requirements are even more stringent. A study on a co-host system involving a phosphine (B1218219) oxide spirobifluorene derivative for a blue PhOLED demonstrated a maximum current efficiency of 22.75 cd/A. researchgate.net While this is not the sulfoxide derivative, it points to the effectiveness of the spirobifluorene core in high-triplet-energy host materials. The polar nature of the sulfoxide group in this compound can also contribute to better charge balance within the emissive layer.

Role in Exciton (B1674681) Confinement and Energy Transfer

Effective exciton confinement within the emissive layer is essential for maximizing the efficiency of OLEDs. The high triplet energy of this compound, when used as a host material, serves to create an energetic barrier that confines the triplet excitons generated on the guest emitter molecules. This prevents the excitons from diffusing into adjacent layers where they would likely decay non-radiatively.

Emerging Applications in Materials Science and Catalysis

Design of Spirobifluorene Sulfoxide-Based Covalent Organic Frameworks (COFs)

While direct synthesis of COFs from Bis(9,9'-spirobifluoren-2-yl)sulfoxide has not been extensively reported, the use of spirobifluorene units as building blocks in COFs is an active area of research. These frameworks are noted for their crystalline, porous nature, which is advantageous for catalytic applications.

Covalent Organic Frameworks constructed from spirobifluorene derivatives feature highly ordered, rigid topological channels. chinesechemsoc.org The unique, orthogonal geometry of the spirobifluorene unit contributes to the formation of unobstructed, uniform one-dimensional channels within the COF structure. researchgate.net This structural feature is critical as it facilitates the diffusion of reactants to active catalytic sites within the framework. For instance, a three-dimensional COF, SP-3D-COF-BPY, was successfully constructed using spirobifluorene and bipyridine as building blocks. chinesechemsoc.org The resulting structure exhibited a sevenfold interpenetrated diamondoid (dia) topology with smooth and clear channels. chinesechemsoc.org Such defined porous networks are ideal for supporting catalytic metal species, potentially leading to enhanced catalytic efficiency due to improved mass transport.

The well-defined and stable porous structures of spirobifluorene-based COFs make them excellent platforms for heterogeneous catalysis. chinesechemsoc.org The functional groups within the COF linkers can act as coordination sites for metal catalysts. In one study, a spirobifluorene-based COF incorporating nickel-bipyridine linkers (NiSCN COF) was designed for dual photoredox and nickel catalysis. bohrium.comacs.orgnih.gov This material demonstrated high efficiency in catalyzing the amination and etherification/esterification of aryl halides under light irradiation, outperforming its homogeneous counterpart by over 23-fold. acs.orgnih.gov The catalyst could also be reused for five consecutive reactions without a significant loss of activity. acs.orgnih.gov

Another example involves the post-synthetic modification of a spirobifluorene-bipyridine COF with palladium(II). chinesechemsoc.org The resulting Pd(II)-loaded COF served as an efficient heterogeneous catalyst for Suzuki-Miyaura coupling reactions, achieving a 97% yield in the reaction between phenylboronic acid and aryl halides. researchgate.net The ordered channels of the COF are thought to facilitate reactant access to the palladium sites, contributing to the high catalytic activity. chinesechemsoc.org The incorporation of a sulfoxide (B87167) moiety into such spirobifluorene linkers could introduce additional functionalities, such as acting as a directing group in C-H activation reactions or introducing chirality for asymmetric catalysis. researchgate.net

Utilization in Mixed Matrix Membranes for Advanced Separations

Spirobifluorene-based polymers have been investigated for the fabrication of mixed matrix membranes (MMMs) used in separation processes. Polymers of intrinsic microporosity (PIMs) derived from spirobifluorene (PIM-SBF) are particularly noteworthy due to the inefficient packing of their rigid and contorted backbones, which creates a high free volume. arkat-usa.org

Uncrosslinked membranes made from PIM-SBF have demonstrated stability and effectiveness in the pervaporation of toluene/dimethyl sulfoxide mixtures. arkat-usa.orgmanchester.ac.uk In one set of experiments, a PIM-SBF membrane achieved a separation factor of 3.9 with a total flux of 2.0 kg m⁻² h⁻¹ at 65°C. arkat-usa.org The performance of these membranes can be further enhanced by incorporating polyphenylene networks as fillers. For instance, the addition of 5 wt% of a hexaphenylbenzene (B1630442) (HPB) network increased the separation factor, while networks of octaphenylquinquephenyl (OPQ) and triphenylbenzene (TPB) improved the flux. arkat-usa.orgmanchester.ac.uk The sulfoxide group in a molecule like this compound could potentially enhance the selectivity of such membranes for polar molecules due to its high polarity.

Pervaporation Performance of PIM-SBF Based Mixed Matrix Membranes for Toluene/DMSO Separation arkat-usa.org
Membrane MaterialTotal Flux (kg m⁻² h⁻¹)Separation Factor
PIM-SBF2.03.9
PIM-SBF + 5 wt% HPBData not specifiedEnhanced
PIM-SBF + 5 wt% OPQIncreasedData not specified
PIM-SBF + 5 wt% TPBIncreasedData not specified

Sulfoxide-Containing Polymers for Specialized Material Functions

The sulfoxide group is a versatile functional group that can impart unique properties to polymeric materials, including catalytic activity and biocompatibility. fu-berlin.de

The sulfoxide moiety's ability to coordinate with metal centers and its potential for stimuli-responsiveness make it a candidate for developing polymeric supports for catalysts. fu-berlin.de The chiral nature of the sulfoxide group also opens possibilities for creating polymers that can mediate asymmetric transformations. fu-berlin.de While polymers based on this compound are not yet described, the principles of using sulfoxide-containing polymers as catalytic materials are established. For example, aryl sulfoxides have been used as traceless directing groups in transition metal-catalyzed C-H activation of arenes, showcasing the catalytic relevance of the sulfinyl group. researchgate.net

Potential as Chiral Ligands or Catalysts in Asymmetric Transformations

Currently, there is no published research detailing the use of this compound as a chiral ligand or catalyst in asymmetric transformations. The synthesis of its enantiopure form, a critical prerequisite for its application in asymmetric catalysis, has not been reported. Consequently, there are no research findings, data tables, or specific examples of its application in asymmetric reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

The field of asymmetric catalysis heavily relies on the design and synthesis of novel chiral ligands that can effectively induce enantioselectivity in chemical reactions. Chiral sulfoxides, in particular, have garnered attention due to the sulfur atom's ability to act as a stereocenter, influencing the three-dimensional arrangement of the ligand-metal complex and, consequently, the stereochemical outcome of the reaction.

Similarly, the rigid and well-defined spirobifluorene framework is a popular backbone for chiral ligands and catalysts. Its C2 symmetry and steric bulk can create a chiral environment around a metal center, leading to high levels of enantioselectivity.

However, the intersection of these two promising moieties in this compound and its potential catalytic activity remains a subject for future investigation. Without any existing research, a detailed analysis of its performance in terms of yield, enantiomeric excess, and substrate scope in asymmetric catalysis cannot be provided.

Challenges, Future Directions, and Outlook in Bis 9,9 Spirobifluoren 2 Yl Sulfoxide Research

Addressing Synthetic Efficiency and Scalability, particularly for Enantiopure Forms

A significant challenge in the advancement of Bis(9,9'-spirobifluoren-2-yl)sulfoxide research lies in the development of efficient and scalable synthetic routes, especially for its enantiopure forms. The synthesis of the spirobifluorene core itself is a multi-step process that can be resource-intensive. The subsequent introduction of the sulfoxide (B87167) functionality and the separation of enantiomers add further layers of complexity and cost.

Current synthetic strategies often involve the oxidation of the corresponding sulfide (B99878). While various oxidizing agents can be employed, achieving high yields and selectivities without over-oxidation to the sulfone is a delicate balance. Furthermore, the preparation of enantiomerically pure sulfoxides typically relies on two main approaches: asymmetric oxidation of the prochiral sulfide or resolution of the racemic sulfoxide.

Asymmetric oxidation often requires the use of expensive chiral catalysts or stoichiometric chiral oxidants, which can be difficult to scale up. On the other hand, classical resolution methods, such as fractional crystallization of diastereomeric derivatives or chiral chromatography, are often inefficient and not amenable to large-scale production. These challenges are summarized in the table below.

ChallengeDescriptionPotential Solutions
Multi-step Synthesis The overall synthesis involves numerous steps, leading to lower overall yields and increased production costs.Development of more convergent synthetic strategies; exploration of one-pot reaction sequences.
Control of Oxidation Precise control is required to prevent the over-oxidation of the sulfide to the corresponding sulfone, which can be an undesired byproduct.Optimization of reaction conditions (temperature, stoichiometry of oxidant); use of milder and more selective oxidizing agents.
Scalability of Enantioselective Synthesis Existing methods for obtaining single enantiomers are often not scalable for industrial production due to high costs and low throughput.Investigation of catalytic asymmetric oxidation methods with high turnover numbers; development of more efficient resolution techniques like preferential crystallization or enzymatic resolution.
Purification The purification of the final product, especially the separation of enantiomers and removal of byproducts, can be challenging and costly.Exploration of advanced purification techniques such as supercritical fluid chromatography (SFC).

Future research in this area should focus on the development of novel catalytic systems for the direct asymmetric sulfoxidation of the bis(9,9'-spirobifluoren-2-yl)sulfide precursor. Exploring biocatalytic approaches, which can offer high enantioselectivity under mild conditions, could also provide a sustainable and scalable alternative.

Further Enhancing Device Performance and Operational Lifetime

The incorporation of the rigid and sterically demanding spirobifluorene framework is known to enhance the thermal and morphological stability of materials used in organic light-emitting diodes (OLEDs). This, in turn, can contribute to longer operational lifetimes. The sulfoxide group in this compound can further influence device performance by modifying the material's polarity, charge transport characteristics, and triplet energy.

However, a key challenge is to fully understand and optimize the structure-property relationships to maximize device efficiency and, crucially, its operational stability. Degradation mechanisms in OLEDs are complex and can involve chemical decomposition of the materials, morphological changes in the thin films, or interfacial degradation. The sulfoxide moiety, while potentially beneficial, could also introduce new degradation pathways under electrical stress and exposure to atmospheric components.

Performance MetricKey Influencing FactorsFuture Research Focus
Efficiency (EQE) Charge balance, photoluminescence quantum yield (PLQY), light outcoupling.Tuning the HOMO/LUMO energy levels of the sulfoxide derivative to optimize charge injection and transport; investigating its use as a host, emitter, or charge-transport layer material.
Operational Lifetime (LT50, LT90) Material stability (thermal, electrochemical), morphological stability of the film, prevention of exciton-polaron annihilation.Systematic studies on the degradation mechanisms of this compound under device operation; molecular design strategies to enhance its intrinsic stability.
Color Purity Emission spectrum, prevention of aggregation-induced spectral shifts.Understanding the influence of the sulfoxide group on the intermolecular interactions and solid-state packing to maintain color purity at high brightness.

Future efforts should be directed towards comprehensive device studies that correlate the molecular structure of this compound with key performance indicators. This includes systematic investigations into its role as a host material for phosphorescent and fluorescent emitters, as well as its potential as a charge-transporting material. Long-term stability tests under various operating conditions are essential to identify and mitigate degradation pathways.

Expanding the Scope of Applications Beyond Current Optoelectronics

While the primary focus of research on spirobifluorene-based materials has been in the realm of OLEDs, the unique properties of this compound suggest its potential in a wider range of applications. The chiral nature of the molecule, combined with the electronic properties of the spirobifluorene core, opens up possibilities in fields such as chiroptoelectronics, sensing, and asymmetric catalysis.

For instance, the enantiopure forms of this compound could be utilized in the development of circularly polarized light (CPL) emitting devices, which are of interest for 3D displays and secure communications. The sulfoxide group, being a potential coordination site, could also be exploited for the development of chiral sensors for the detection of metal ions or small organic molecules.

Potential Application AreaRelevant Properties of this compoundResearch and Development Directions
Chiroptoelectronics Chirality, potential for high photoluminescence quantum yield.Fabrication and characterization of circularly polarized OLEDs (CP-OLEDs) using enantiopure forms of the compound.
Chemical Sensors Chirality, potential for host-guest interactions via the sulfoxide group.Design and synthesis of chemosensors for the enantioselective recognition of chiral analytes.
Asymmetric Catalysis Chirality, potential to act as a chiral ligand.Exploration of its use as a ligand in transition metal-catalyzed asymmetric reactions.
Molecular Electronics Defined molecular structure, potential for redox activity.Investigation of its charge transport properties at the single-molecule level for applications in molecular switches and transistors.

Future research should actively explore these emerging application areas. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, physics, and engineering to fully realize the potential of this versatile molecule.

Developing Advanced Multiscale Computational Models

Computational modeling is an indispensable tool in modern materials science, enabling the prediction of molecular properties and providing insights into the mechanisms governing device performance. For a complex molecule like this compound, multiscale computational models are crucial for understanding its behavior from the molecular to the device level.

At the quantum mechanical level, density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to predict the electronic structure, photophysical properties, and chiroptical response of the molecule. Molecular dynamics (MD) simulations can then be employed to study the morphology and molecular packing in the solid state. Finally, kinetic Monte Carlo (KMC) simulations can model charge transport and recombination processes within a device architecture.

The challenge lies in developing accurate and computationally efficient models that can capture the intricate interplay between the molecular structure, solid-state morphology, and device physics. The presence of the sulfur atom and the chiral nature of the sulfoxide group require careful parameterization of the force fields used in MD simulations and appropriate theoretical methods for calculating excited-state properties.

Modeling ScaleKey Properties to be ModeledChallenges and Future Directions
Molecular Level (Quantum Mechanics) HOMO/LUMO energies, triplet energy, absorption and emission spectra, circular dichroism.Accurate prediction of excited-state properties and spin-orbit coupling; development of efficient methods for large molecules.
Mesoscale (Molecular Dynamics) Thin-film morphology, molecular orientation and packing, glass transition temperature.Development of accurate force fields for the sulfoxide-containing spirobifluorene system; simulation of vapor deposition processes.
Device Level (Kinetic Monte Carlo) Charge mobility, recombination rates, device efficiency and lifetime.Bridging the gap between molecular properties and device-level parameters; modeling degradation pathways.

The future of computational research in this area will involve the development of integrated, multiscale modeling workflows that can seamlessly connect these different levels of theory. Such models will be invaluable for the in-silico design of new spirobifluorene-based materials with tailored properties for specific applications.

Interdisciplinary Approaches for Novel Material Discovery

The challenges and opportunities in the field of this compound research necessitate a highly interdisciplinary approach. The discovery and development of novel materials based on this platform will require close collaboration between scientists and engineers from various fields.

Synthetic chemists are needed to devise efficient and scalable routes to the molecule and its derivatives. Materials scientists and physicists are essential for characterizing its properties and fabricating and testing devices. Computational chemists can provide theoretical insights to guide the design of new materials. Finally, chemical and electrical engineers will be crucial for scaling up production and integrating these materials into real-world technologies.

Fostering collaborations between academic research groups and industrial partners will also be vital for translating fundamental discoveries into commercial applications. Open-access data sharing and the development of standardized characterization protocols will further accelerate progress in the field.

Q & A

Q. What are the recommended synthetic routes for Bis(9,9'-spirobifluoren-2-yl)sulfoxide, and how can common impurities be mitigated?

Methodological Answer: Synthesis typically involves sulfoxide formation via oxidation of the corresponding thioether precursor. Common impurities include unreacted starting materials, over-oxidized byproducts (e.g., sulfones), and residual catalysts. To mitigate these:

  • Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate sulfoxide from sulfones .
  • Reaction Monitoring: Employ GC-MS or HPLC to track reaction progress and identify impurities .
  • Catalyst Optimization: Test alternative oxidizing agents (e.g., meta-chloroperbenzoic acid vs. hydrogen peroxide) to minimize over-oxidation .

Q. How should solubility and storage conditions be optimized for this compound in experimental settings?

Methodological Answer:

  • Solubility Screening: Test polar aprotic solvents (e.g., DMSO, THF) and non-polar solvents (toluene) to determine optimal dissolution for reactions or spectroscopic analysis. Note that DMSO may interfere with sulfoxide stability during long-term storage .
  • Storage: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm spirobifluorene connectivity and sulfoxide geometry. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .
  • Mass Spectrometry: High-resolution MS (HRMS) in positive ion mode can distinguish isotopic patterns of sulfoxide vs. sulfone byproducts .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities but requires high-purity samples (>99%) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compute HOMO/LUMO energies and band gaps. Validate against experimental UV-Vis absorption spectra .
  • Charge Transport Simulations: Use Marcus theory to estimate hole/electron mobility in thin-film configurations, accounting for sulfoxide’s dipole effects on intermolecular packing .

Q. What experimental designs are suitable for analyzing thermal and photochemical stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under nitrogen/air atmospheres (heating rate: 10°C/min). Correlate with DSC data to identify phase transitions .
  • Photostability Testing: Expose thin films to UV-Vis light (e.g., 300–800 nm) in a controlled chamber. Monitor degradation via FTIR or Raman spectroscopy for bond-breaking events .

Q. How can contradictions in optoelectronic performance data be resolved across studies?

Methodological Answer:

  • Control for Morphology: Standardize thin-film deposition techniques (e.g., spin-coating speed, annealing temperature) to minimize batch-to-batch variability .
  • Environmental Factors: Replicate experiments under controlled humidity/O2_2 levels using glovebox protocols. Publish full experimental conditions to enable cross-study comparisons .

Q. What methodologies assess the environmental impact of this compound in abiotic/biotic systems?

Methodological Answer:

  • Fate Analysis: Use OECD 106 (adsorption-desorption) and 307 (aerobic biodegradation) guidelines to evaluate soil/water partitioning and persistence .
  • Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine LC50_{50}/EC50_{50} values .

Ethical and Methodological Considerations

Q. How can researchers ensure data integrity when reporting synthetic yields or device efficiencies?

Methodological Answer:

  • Blind Replication: Assign independent teams to repeat key experiments using identical protocols. Disclose all raw data (e.g., chromatograms, spectra) in supplementary materials .
  • Statistical Validation: Apply Grubbs’ test to identify outliers and report confidence intervals for reproducibility claims .

Q. What strategies address conflicting results in computational vs. experimental bandgap measurements?

Methodological Answer:

  • Benchmarking: Compare DFT functionals (e.g., PBE0 vs. CAM-B3LYP) against experimental UV-Vis data. Adjust for solvent effects using COSMO-RS models .
  • Collaborative Peer Review: Share computational input files and experimental datasets via open-access platforms for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.